

# Fluorescent NIR 885: A Technical Guide for Advanced In-Vivo Imaging

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## Compound of Interest

Compound Name: Fluorescent NIR 885

Cat. No.: B174012

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safety, handling, and application of **Fluorescent NIR 885**, a cyanine-based dye with utility in the near-infrared (NIR) spectrum. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are leveraging NIR fluorescence for in-vivo imaging and other advanced applications.

## Introduction to Fluorescent NIR 885

**Fluorescent NIR 885** is a near-infrared absorbing cyanine dye.<sup>[1][2]</sup> Such dyes are of significant interest in biomedical research due to their emission in the NIR window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and reduced light scattering, allowing for deeper tissue penetration and higher signal-to-noise ratios in in-vivo imaging.<sup>[3]</sup>

## Physicochemical and Spectroscopic Properties

While comprehensive, experimentally determined photophysical data for **Fluorescent NIR 885** is not extensively available in peer-reviewed literature, the following tables summarize the available information from suppliers and provide representative data from similar well-characterized NIR cyanine dyes.

Table 1: General and Chemical Properties of **Fluorescent NIR 885**

Property	Value	Source
CAS Number	177194-56-8	[1][2]
Chemical Formula	C <sub>34</sub> H <sub>34</sub> ClNO <sub>7</sub>	[1]
Molecular Weight	604.09 g/mol	[1]
Appearance	Solid	[1]
Synonyms	6-(Diethylamino)-4-(9,10-dihydro-6H,8H-5,12-dioxatetraphen-11-ylmethylene)xanthylium perchlorate	[1]

Table 2: Spectroscopic Properties of **Fluorescent NIR 885** and Representative NIR Dyes

Property	Fluorescent NIR 885	Representative NIR Dyes (e.g., Cy7, IRDye 800CW)	Source
Excitation Maximum ( $\lambda_{ex}$ )	810 nm	~750 - 780 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	885 nm	~780 - 810 nm	[1][2]
Molar Extinction Coefficient ( $\epsilon$ )	Data not available	150,000 - 250,000 M <sup>-1</sup> cm <sup>-1</sup>	
Quantum Yield ( $\Phi$ )	Data not available	0.1 - 0.3	
Solubility	Data not available	Soluble in organic solvents (DMSO, DMF), limited in aqueous solutions	

Note: The molar extinction coefficient and quantum yield for **Fluorescent NIR 885** are not readily available. The provided values are typical for other cyanine dyes operating in a similar

spectral range and should be used as an estimation. Researchers should determine these parameters experimentally for their specific application and solvent system.

## Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for **Fluorescent NIR 885** is not publicly available. The following safety and handling guidelines are based on information for similar fluorescent dyes and should be strictly followed.

Table 3: Safety and Handling Precautions

Category	Guideline
Personal Protective Equipment (PPE)	Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For handling the solid form, a type N95 (US) or equivalent respirator is recommended to avoid inhalation of dust particles. <a href="#">[1]</a>
Handling	Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
Storage	Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. It is classified as a non-combustible solid. <a href="#">[1]</a>
First Aid (Eyes)	Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
First Aid (Skin)	In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
First Aid (Ingestion)	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
First Aid (Inhalation)	Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Disposal	Dispose of waste in accordance with local, state, and federal regulations.

## Experimental Protocols

Detailed experimental protocols for **Fluorescent NIR 885** are not widely published. The following protocols are adapted from established methods for other NIR cyanine dyes used in in-vivo and in-vitro imaging and should be optimized for your specific experimental setup.

## In-Vivo Imaging in Small Animals (e.g., Mice)

This protocol provides a general workflow for systemic delivery and imaging of a NIR dye.

### 4.1.1 Materials

- **Fluorescent NIR 885**
- Vehicle for solubilization (e.g., DMSO, ethanol)
- Saline or PBS for dilution
- Anesthetic (e.g., isoflurane)
- In-vivo imaging system equipped with appropriate excitation and emission filters

### 4.1.2 Procedure

- Dye Preparation:
  - Prepare a stock solution of **Fluorescent NIR 885** in a suitable organic solvent (e.g., 1 mg/mL in DMSO).
  - Vortex or sonicate to ensure complete dissolution.
  - For injection, dilute the stock solution in sterile saline or PBS to the desired final concentration. The final concentration of the organic solvent should be minimized (typically <5% of the total injection volume) to avoid toxicity.
- Animal Preparation:
  - Anesthetize the animal using a calibrated vaporizer with isoflurane.
  - Place the animal on the imaging platform and maintain anesthesia throughout the imaging session.

- Dye Administration:
  - Administer the diluted dye solution via an appropriate route (e.g., tail vein injection for systemic distribution). The volume and concentration will depend on the animal model and experimental goals and should be optimized.
- Image Acquisition:
  - Acquire images at various time points post-injection to monitor the biodistribution and clearance of the dye.
  - Use an in-vivo imaging system with an excitation filter centered around 810 nm and an emission filter that captures wavelengths at or above 885 nm.
  - Optimize acquisition parameters such as exposure time and binning to achieve a good signal-to-noise ratio.
- Post-Imaging Analysis:
  - At the end of the experiment, euthanize the animal and excise organs of interest for ex-vivo imaging to confirm the biodistribution of the dye.

## In-Vitro Cellular Imaging

This protocol outlines a general procedure for labeling cells with a lipophilic cyanine dye.

### 4.2.1 Materials

- **Fluorescent NIR 885**
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filter sets

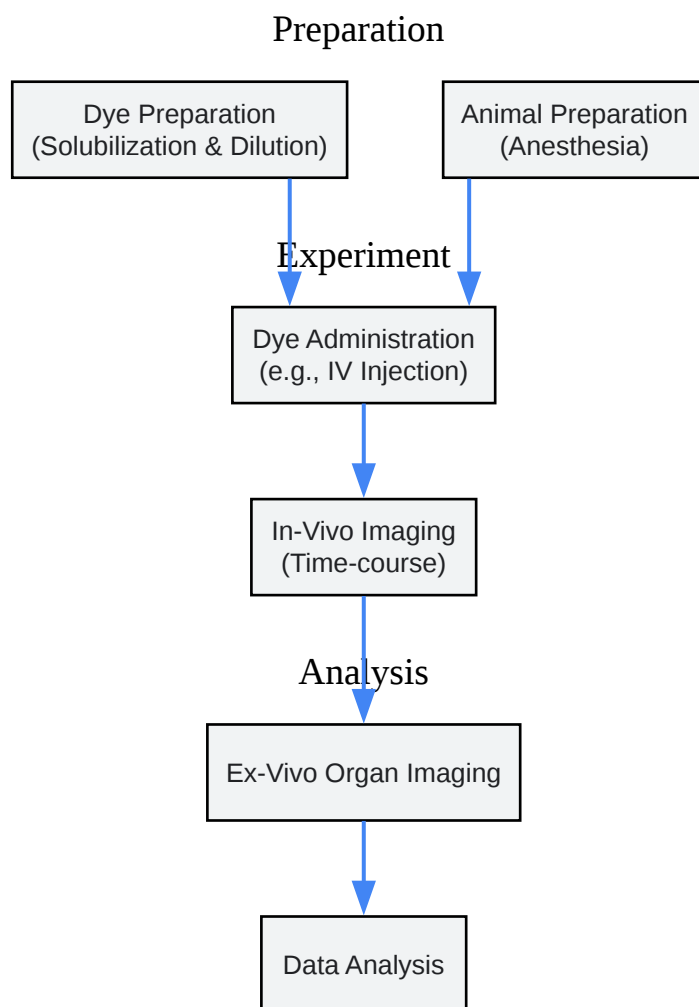
### 4.2.2 Procedure

- Cell Culture:

- Plate cells on a suitable imaging dish or slide and allow them to adhere overnight.
- Dye Preparation:
  - Prepare a stock solution of **Fluorescent NIR 885** in DMSO.
  - Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).
- Cell Staining:
  - Remove the old medium from the cells and wash once with PBS.
  - Add the dye-containing medium to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C. Incubation time and dye concentration should be optimized to achieve sufficient staining with minimal cytotoxicity.
- Washing:
  - Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium to remove unbound dye.
- Imaging:
  - Image the cells using a fluorescence microscope equipped with an excitation source around 810 nm and an emission filter capturing wavelengths at or above 885 nm.

## Visualizations

### Logical Workflow for In-Vivo Imaging



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Caption: A logical workflow for a typical in-vivo imaging experiment using a NIR dye.

## Potential Cellular Uptake and Localization

Some cationic cyanine dyes are known to accumulate in mitochondria due to the mitochondrial membrane potential. While the specific localization of **Fluorescent NIR 885** has not been documented, a potential pathway can be visualized.





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Caption: A potential pathway for cellular uptake and mitochondrial accumulation of a cationic NIR dye.

## Conclusion

**Fluorescent NIR 885** offers potential for deep-tissue in-vivo imaging due to its emission in the near-infrared spectrum. While specific photophysical and biological data for this particular dye are limited, this guide provides a foundational understanding of its properties, safety considerations, and general experimental protocols based on the broader class of cyanine dyes. Researchers are encouraged to perform thorough characterization and optimization for their specific applications to ensure reliable and reproducible results.

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## References

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